3-(AZEPANE-1-SULFONYL)-N-(5-{[2-(4-FLUOROPHENYL)-2-OXOETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BENZAMIDE
Overview
Description
3-(AZEPANE-1-SULFONYL)-N-(5-{[2-(4-FLUOROPHENYL)-2-OXOETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BENZAMIDE is a complex organic compound that features a unique combination of functional groups, including an azepane ring, a sulfonyl group, a fluorophenyl group, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(AZEPANE-1-SULFONYL)-N-(5-{[2-(4-FLUOROPHENYL)-2-OXOETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Fluorophenyl Group: This step involves the reaction of the thiadiazole intermediate with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Formation of the Azepane Ring: The azepane ring can be introduced through a cyclization reaction involving a suitable precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(AZEPANE-1-SULFONYL)-N-(5-{[2-(4-FLUOROPHENYL)-2-OXOETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
3-(AZEPANE-1-SULFONYL)-N-(5-{[2-(4-FLUOROPHENYL)-2-OXOETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is being investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Chemical Biology: It can be used as a tool compound to study various biological processes and pathways.
Materials Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 3-(AZEPANE-1-SULFONYL)-N-(5-{[2-(4-FLUOROPHENYL)-2-OXOETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-FLUOROPHENYL)-2-({5-[(4-METHOXYBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ETHANONE
- 3-(Azepane-1-sulfonyl)-benzoic acid
Uniqueness
3-(AZEPANE-1-SULFONYL)-N-(5-{[2-(4-FLUOROPHENYL)-2-OXOETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BENZAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-N-[5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O4S3/c24-18-10-8-16(9-11-18)20(29)15-33-23-27-26-22(34-23)25-21(30)17-6-5-7-19(14-17)35(31,32)28-12-3-1-2-4-13-28/h5-11,14H,1-4,12-13,15H2,(H,25,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCNKLPIVIPRSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NN=C(S3)SCC(=O)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O4S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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